2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. The compound is characterized by the presence of a bromine atom attached to the thiophene ring and an acetic acid group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the bromothiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The bromothiophene group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .
Scientific Research Applications
2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid has several scientific research applications, including:
Materials Science: The compound can be used in the development of organic semiconductors and other materials with electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole and thiophene rings can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Bromothiophen-2-yl)thiazol-4-yl)acetic acid: Similar structure but with the bromine atom in a different position on the thiophene ring.
2-(2-(3-Chlorothiophen-2-yl)thiazol-4-yl)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-(2-(3-Methylthiophen-2-yl)thiazol-4-yl)acetic acid: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid lies in the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in various chemical reactions, making it a valuable building block for the synthesis of complex molecules .
Properties
IUPAC Name |
2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S2/c10-6-1-2-14-8(6)9-11-5(4-15-9)3-7(12)13/h1-2,4H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAUDDNBDDMLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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